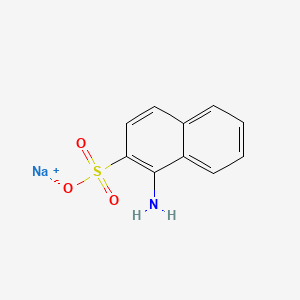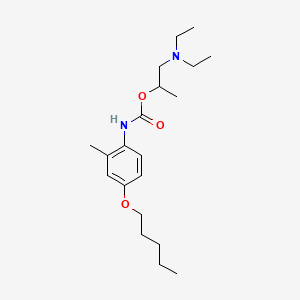![molecular formula C14H22ClNO7S B13770671 2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid CAS No. 87298-94-0](/img/structure/B13770671.png)
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid is a compound that combines two distinct chemical entities. The first part, 2-[bis(2-hydroxyethyl)amino]ethanol, is a derivative of triethanolamine, commonly used in various industrial applications. The second part, 2-(4-chlorophenyl)sulfonylacetic acid, is a sulfonylacetic acid derivative, often used in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: For 2-(4-chlorophenyl)sulfonylacetic acid, the synthesis often involves the reaction of 4-chlorobenzenesulfonyl chloride with acetic acid under basic conditions . The reaction is typically carried out at room temperature with a suitable base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: The industrial production of 2-(4-chlorophenyl)sulfonylacetic acid involves the use of large-scale reactors where 4-chlorobenzenesulfonyl chloride is reacted with acetic acid in the presence of a base . The product is then purified through crystallization and filtration.
Análisis De Reacciones Químicas
Types of Reactions: 2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[3][3]. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
2-(4-chlorophenyl)sulfonylacetic acid primarily undergoes substitution reactions due to the presence of the sulfonyl group . Common reagents include nucleophiles such as amines and alcohols, which react with the sulfonyl group to form substituted products.
Major Products Formed: The major products formed from the reactions of 2-[bis(2-hydroxyethyl)amino]ethanol include various substituted amines and alcohols[3][3]. For 2-(4-chlorophenyl)sulfonylacetic acid, the major products include sulfonamide derivatives and esters .
Aplicaciones Científicas De Investigación
2-[bis(2-hydroxyethyl)amino]ethanol is widely used in scientific research due to its role as a surfactant and emulsifier . It is used in the formulation of various pharmaceuticals and cosmetics. Additionally, it is used in the polymerization of nitrile rubber and as an oil emulsifier.
2-(4-chlorophenyl)sulfonylacetic acid is used in organic synthesis as a building block for the synthesis of various pharmaceuticals and agrochemicals . It is also used in the development of new materials and as a reagent in chemical research.
Mecanismo De Acción
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a surfactant, reducing surface tension and allowing for the formation of stable emulsions . It interacts with various molecular targets, including proteins and lipids, to exert its effects.
2-(4-chlorophenyl)sulfonylacetic acid exerts its effects through its ability to undergo nucleophilic substitution reactions . It interacts with various molecular targets, including enzymes and receptors, to modulate their activity.
Comparación Con Compuestos Similares
Similar compounds to 2-[bis(2-hydroxyethyl)amino]ethanol include triethanolamine and diethanolamine . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity.
Similar compounds to 2-(4-chlorophenyl)sulfonylacetic acid include other sulfonylacetic acid derivatives such as 2-(4-methylphenyl)sulfonylacetic acid and 2-(4-bromophenyl)sulfonylacetic acid . These compounds share similar chemical properties but differ in their specific reactivity and applications.
Propiedades
Número CAS |
87298-94-0 |
|---|---|
Fórmula molecular |
C14H22ClNO7S |
Peso molecular |
383.8 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C8H7ClO4S.C6H15NO3/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2 |
Clave InChI |
JOFJRFDUTKHYFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)CC(=O)O)Cl.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


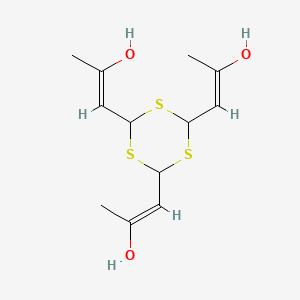

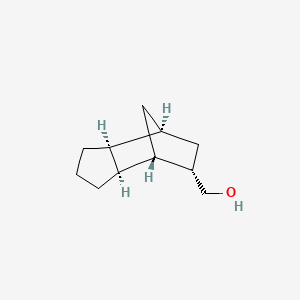
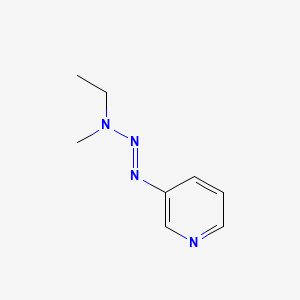
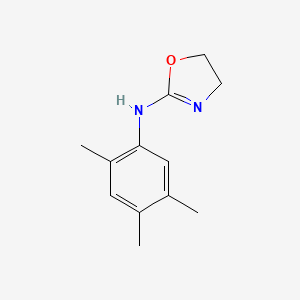

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
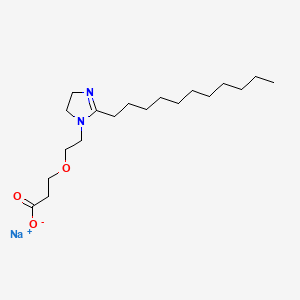
![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
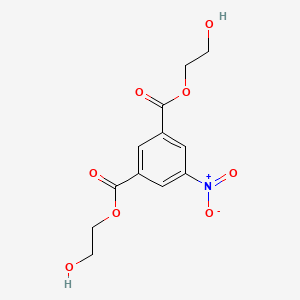
![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
